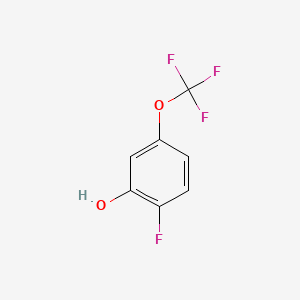

3-Fluoro-2-iodotoluene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

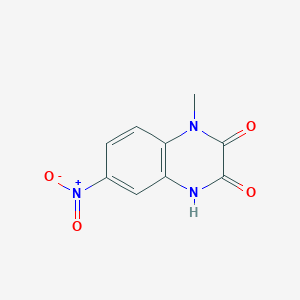

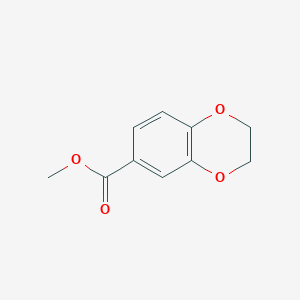

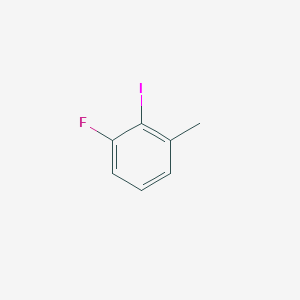

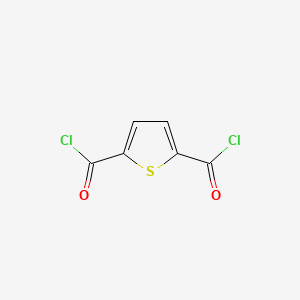

3-Fluoro-2-iodotoluene (3-FIT) is an organic compound of the aromatic family, containing both a fluorine and an iodine atom. It is a colorless liquid with a sweet, pungent odor. 3-FIT is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as an intermediate in the production of a variety of fluorinated compounds. In addition, 3-FIT is used in the synthesis of organofluorine compounds and as a reagent for the synthesis of organofluorine compounds.

科学的研究の応用

Catalytic Applications

3-Fluoro-2-iodotoluene has been utilized in various catalytic applications. For instance, it has been used in the catalytic fluorination of 1,3-dicarbonyl compounds, demonstrating efficiency with the assistance of iodoarene catalysts (Kitamura, Muta, & Kuriki, 2013). Additionally, its role in the electrochemical fluorination of β-dicarbonyl compounds has been noted, particularly for the direct introduction of fluorine atoms into specific positions of these compounds (Hara et al., 1998).

Synthesis and Transformation

This compound plays a significant role in synthetic chemistry, especially in the stereoselective synthesis of fluoroalkenes. Research demonstrates its use in reactions with terminal alkynes to yield various fluorine-containing compounds (Yoshida & Hara, 2008). The compound also contributes to the synthesis of 2,2-difluoroethylarenes, showcasing its utility in fluorinating styrene derivatives (Kitamura, Muta, & Oyamada, 2015).

Spectroscopic and Thermodynamic Properties

Studies have also explored the electronic and vibrational spectra of this compound, providing insights into its thermodynamic functions. This includes reports on its infrared and Raman spectra, and the calculation of various thermodynamic values (Goel, 1984).

Charge Separation and Energy Barriers

Research has delved into the effects of substituents, including this compound, on the phenyl coupling reaction on copper surfaces. This study particularly highlighted the nature of charge separation and energy barriers in these processes (Meyers & Gellman, 1995).

Safety and Hazards

Safety data sheets suggest that 3-Fluoro-2-iodotoluene should be handled with care. It is advised to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes. In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用機序

Target of Action

It’s known that fluorinated compounds can interact with a variety of biological targets, enhancing the lipophilicity, membrane permeability, metabolism, and therapeutic properties of drug molecules .

Mode of Action

It’s known that fluorinated compounds can undergo various chemical reactions, including free radical reactions and nucleophilic substitutions . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

For instance, the conversion of fluorophenols via catechol 1,2-dioxygenase involves the introduction of ortho-hydroxyl groups and ring cleavage by catechol dioxygenase .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and structure, can influence its bioavailability .

Result of Action

It’s known that fluorinated compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 3-Fluoro-2-iodotoluene can be influenced by various environmental factors. For instance, the compound should be stored and handled properly to prevent spillage or leakage .

特性

IUPAC Name |

1-fluoro-2-iodo-3-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FI/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHRYDHCFKJKKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397106 |

Source

|

| Record name | 3-FLUORO-2-IODOTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883502-14-5 |

Source

|

| Record name | 3-FLUORO-2-IODOTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane](/img/structure/B1334322.png)

![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)